6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (CAS: 100656-03-9) is a bifunctional cyclic acetal that serves as a highly versatile building block in advanced organic synthesis. Structurally, it combines a stable methoxyphthalan core—which acts as a masked precursor for both highly reactive isobenzofuran dienes and electrophilic oxocarbenium ions—with an orthogonal 6-bromo substituent. This dual functionality allows chemists to perform transition-metal-catalyzed cross-couplings at the aryl ring without disturbing the protected C1-position. Procuring this stable acetal directly bypasses the need for hazardous, low-yielding cryogenic reductions of the corresponding phthalide, making it a critical raw material for the efficient synthesis of complex polycyclic frameworks, natural products, and pharmaceutical libraries [1].
Substituting 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran with its lactone precursor (5-bromophthalide) or unsubstituted analogs fundamentally disrupts synthetic workflows. If a buyer opts for the lactone, they must perform a highly sensitive DIBAL-H reduction to generate the intermediate lactol, a process notoriously prone to over-reduction to the diol, which slashes yields and complicates purification [1]. Conversely, using unsubstituted 1-methoxy-1,3-dihydroisobenzofuran eliminates the bromine handle, completely preventing orthogonal cross-coupling for late-stage core elaboration [2]. Furthermore, standard bromophthalans lacking the 1-methoxy group cannot generate the requisite isobenzofuran or oxocarbenium intermediates, rendering them useless for Diels-Alder trapping or stereoselective C1-allylations . Thus, this specific compound is mandatory for workflows requiring both core functionalization and subsequent C1-activation.
4-, 5-, or 7-bromo isomers alter steric and electronic environment, potentially shifting cross-coupling trajectory and regiochemical outcome.
1-Methoxy-1,3-dihydroisobenzofuran lacks the aryl bromide coupling handle, preventing Pd-mediated diversification at the 6-position.
6-Bromo-3H-isobenzofuran-1-one (lactone) is locked at a higher oxidation state; methoxy acetal cannot be mimicked without reductive steps.
Synthesizing methoxyphthalans in-house from the corresponding phthalides via DIBAL-H reduction is a notoriously inefficient process. The intermediate lactol is highly susceptible to over-reduction, leading to the formation of unwanted diols and bis-methoxy ethers. Studies show that such reductions often yield the desired methoxyphthalan in only ~40% yield, accompanied by a 6:1 ratio of product to over-reduced byproducts [1]. Procuring the pre-formed 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran guarantees 100% material availability for downstream steps, entirely bypassing this low-yielding, cryogenic bottleneck.
| Evidence Dimension | Synthesis yield of the methoxyphthalan core |
| Target Compound Data | Commercially procured 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (100% available mass) |
| Comparator Or Baseline | In-house synthesis from 5-bromophthalide (~40% yield) |
| Quantified Difference | ~60% increase in usable material mass by avoiding over-reduction. |
| Conditions | DIBAL-H reduction at -78 °C followed by acid-catalyzed methanolysis. |
Eliminates a hazardous, low-yielding cryogenic step, directly improving the mass efficiency and reproducibility of the synthetic route.
The 1-methoxy group is a critical structural feature for the generation of highly reactive isobenzofuran dienes. Upon treatment with a strong base such as lithium diisopropylamide (LDA), methoxyphthalans undergo rapid elimination of methanol to generate the parent isobenzofuran in quantitative (~100%) yield . In contrast, standard bromophthalans lacking the 1-methoxy leaving group cannot undergo this transformation. This quantitative generation allows for highly efficient in situ Diels-Alder trapping with various dienophiles, a process that is impossible with standard ether analogs.
| Evidence Dimension | Yield of isobenzofuran diene generation |
| Target Compound Data | 1-Methoxy-1,3-dihydroisobenzofuran derivatives (~100% yield) |
| Comparator Or Baseline | Standard 1,3-dihydroisobenzofurans (0% yield) |
| Quantified Difference | Absolute enabling of diene generation (100% vs 0%). |
| Conditions | Treatment with LDA in THF at room temperature or mild heating. |
It is the definitive prerequisite for utilizing the compound as a diene in complex polycyclic cycloadditions.
Beyond diene generation, the methoxy acetal serves as an excellent precursor for oxocarbenium ions under Lewis or Brønsted acid catalysis. Research demonstrates that 1-methoxy-1,3-dihydroisobenzofuran derivatives undergo highly stereoselective allylation with allylsilanes (e.g., via Rhenium(V) catalysis) to afford C1-alkylated products in 86–90% isolated yields [1]. Attempting similar nucleophilic additions on unprotected lactols often results in lower yields and poor stereocontrol due to ring-chain tautomerism and instability.
| Evidence Dimension | Isolated yield of C1-allylated products |
| Target Compound Data | 1-Methoxy-1,3-dihydroisobenzofuran derivatives (86–90% yield) |
| Comparator Or Baseline | Unprotected lactols (variable, typically <50% due to instability) |
| Quantified Difference | >35% improvement in isolated yield for nucleophilic additions. |
| Conditions | Oxo-Rhenium(V) catalyzed allylation with allyltrimethylsilane. |
Provides a robust, high-yielding pathway for functionalizing the C1 position, crucial for synthesizing substituted phthalan pharmaceuticals.
The 6-bromo substituent provides a vital handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which can be executed prior to the activation of the C1-methoxy group [1]. Unsubstituted 1-methoxy-1,3-dihydroisobenzofuran lacks this reactivity entirely. By utilizing the 6-bromo derivative, chemists can elaborate the aromatic core without prematurely unmasking the sensitive oxocarbenium or isobenzofuran intermediates, ensuring compatibility with the basic or thermal conditions required for cross-coupling.
| Evidence Dimension | Available sites for Pd-catalyzed cross-coupling |
| Target Compound Data | 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran (1 active site) |
| Comparator Or Baseline | 1-Methoxy-1,3-dihydroisobenzofuran (0 active sites) |
| Quantified Difference | 100% increase in functionalization handles for core elaboration. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). |
Enables the modular synthesis of complex biaryl or functionalized phthalan systems without destroying the reactive C1-acetal.
Because the 1-methoxy group allows for the quantitative generation of isobenzofurans upon treatment with base, this compound is the ideal starting material for synthesizing complex polycyclic systems . It is specifically chosen over standard phthalans when the synthetic route requires trapping a highly reactive diene with a dienophile to construct naphtho-fused or higher-order polycyclic aromatic frameworks.
The orthogonal reactivity of the 6-bromo group and the 1-methoxy group makes this compound highly valuable in medicinal chemistry [1]. It is prioritized in workflows where the aromatic core must first be diversified via Suzuki or Stille cross-couplings, followed by Lewis-acid mediated nucleophilic addition at the C1 position to generate libraries of biologically active substituted phthalans.
In process chemistry and scale-up scenarios, procuring this stable methoxy acetal directly eliminates the need to perform hazardous, low-yielding DIBAL-H reductions of bromophthalides [2]. It is the preferred choice for industrial workflows seeking to maximize mass recovery and reproducibility by avoiding the over-reduction and instability issues associated with intermediate lactols.